11-Butyl-11H-benzo[a]carbazole
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Overview
Description
11-Butyl-11H-benzo[a]carbazole is a nitrogen-containing aromatic heterocyclic compound It is a derivative of benzo[a]carbazole, characterized by the presence of a butyl group attached to the nitrogen atom of the carbazole skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Butyl-11H-benzo[a]carbazole typically involves the alkylation of benzo[a]carbazole. One common method is the reaction of benzo[a]carbazole with butyl bromide in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 11-Butyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
11-Butyl-11H-benzo[a]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 11-Butyl-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzo[a]carbazole: The parent compound without the butyl group.
1,2-Benzcarbazole: A structural isomer with different substitution patterns.
11-Azachrysofluorene: Another nitrogen-containing aromatic heterocyclic compound.
Uniqueness: 11-Butyl-11H-benzo[a]carbazole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
112546-79-9 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
11-butylbenzo[a]carbazole |
InChI |
InChI=1S/C20H19N/c1-2-3-14-21-19-11-7-6-10-17(19)18-13-12-15-8-4-5-9-16(15)20(18)21/h4-13H,2-3,14H2,1H3 |
InChI Key |
UAKXONVUJITQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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